dTDP-D-galacturonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

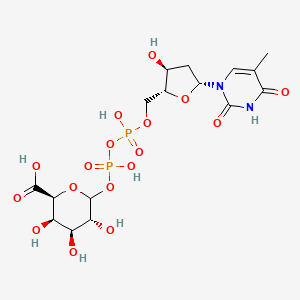

DTDP-D-galacturonic acid is a dTDP-sugar where the sugar component is D-galacturonic acid. It is a member of galacturonic acids and a dTDP-sugar. It derives from a D-galactopyranuronic acid. It is a conjugate acid of a dTDP-D-galacturonate(3-).

Aplicaciones Científicas De Investigación

Biosynthesis of Polysaccharides

dTDP-D-galacturonic acid serves as a precursor for the synthesis of polysaccharides, especially pectins, which are essential components of plant cell walls. The conversion of UDP-D-glucuronic acid to this compound is catalyzed by specific epimerases, such as UDP-galacturonic acid C4-epimerase. This enzymatic activity is vital for producing galacturonan, a major component of pectin .

Table 1: Enzymatic Pathways Involving this compound

| Enzyme Name | Function | Organism |

|---|---|---|

| UDP-Galacturonic Acid C4-Epimerase | Converts UDP-D-glucuronic acid to this compound | Klebsiella pneumoniae |

| UDP-Glucuronate Decarboxylase | Converts UDP-glucuronic acid to UDP-galacturonic acid | Cryptococcus |

Role in Bacterial Pathogenesis

In pathogenic bacteria, this compound is crucial for synthesizing lipopolysaccharides (LPS) that contribute to the stability of the outer membrane. For instance, in Klebsiella pneumoniae, galacturonan residues replace phosphate groups on lipid A, providing structural integrity and contributing to virulence factors . The enzyme GlaKP, a UDP-galacturonic acid C4-epimerase, has been characterized for its role in LPS synthesis, highlighting its potential as a target for antibiotic development .

Plant Biology and Pectin Synthesis

In plants, this compound is integral to pectin biosynthesis. Pectins are polysaccharides that play significant roles in cell adhesion and structure. Research indicates that the availability of this compound influences the synthesis of various pectin polymers such as homogalacturonan and rhamnogalacturonan . Understanding these pathways can lead to advancements in agricultural biotechnology, particularly in enhancing plant resistance to pathogens.

Therapeutic Potential

The manipulation of this compound biosynthesis pathways presents opportunities for therapeutic interventions. By targeting enzymes involved in its metabolism, researchers can develop strategies to combat bacterial infections or enhance plant health. For example, inhibiting the activity of the epimerase responsible for converting UDP-glucuronic acid to this compound could reduce the virulence of certain pathogens .

Case Studies and Research Findings

Case Study 1: Characterization of GlaKP

A study characterized GlaKP from Klebsiella pneumoniae, demonstrating its role in synthesizing this compound for LPS production. The research revealed that GlaKP exists as a dimer and has broad substrate specificity, which may have implications for understanding bacterial resistance mechanisms .

Case Study 2: Pectin Biosynthesis in Plants

Research on Arabidopsis thaliana identified several enzymes involved in converting UDP-glucuronic acid to this compound. This study provided insights into the regulatory mechanisms governing pectin biosynthesis and highlighted potential genetic targets for improving plant resilience against biotic stress .

Análisis De Reacciones Químicas

Role in Nucleotide Sugar Metabolism

dTDP-D-galacturonic acid serves as a precursor for microbial polysaccharides and plant cell wall components. Comparative studies on UDP-glucuronic acid (UDP-GlcA) epimerization suggest analogous pathways for dTDP derivatives:

-

Epimerization : Enzymes like UDP-glucuronic acid 4-epimerase (UGlcAE) convert UDP-GlcA to UDP-galacturonic acid (UDP-GalA) via a keto-intermediate. A similar mechanism is hypothesized for this compound in bacterial systems, though direct evidence remains limited .

-

Equilibrium : For UDP-GlcA 4-epimerase, the equilibrium constant (UDP-GalA/UDP-GlcA) is ~1.9, favoring UDP-GalA .

Proposed Epimerization Steps :

-

Oxidation : C4 hydroxyl group oxidized to ketone, forming a 4-keto intermediate.

-

Rotation : Keto intermediate rotates within the enzyme active site.

-

Reduction : Stereospecific reduction yields the epimerized product.

Enzymatic Modifications and Downstream Reactions

This compound may undergo further transformations, including:

-

Polymerization : Incorporation into pectin-like polysaccharides in plants or bacterial exopolysaccharides.

-

Decarboxylation : Potential conversion to dTDP-L-rhamnose via decarboxylases, though this pathway is better characterized in UDP-sugar metabolism .

Kinetic Parameters for Related Enzymes :

| Enzyme | Substrate | Km (mM) | kcat (s−1) |

|---|---|---|---|

| UDP-GlcA 4-epimerase | UDP-GlcA | 0.72 | 24 |

Structural and Functional Insights

-

Active Site Requirements : Enzymes like dTDP-galactose 6-dehydrogenase rely on NADP+ binding and precise positioning of the galactose moiety for oxidation .

-

Mutational Studies : Substitutions in residues critical for cofactor binding (e.g., Arg185 in UDP-GlcA 4-epimerase) disrupt substrate rotation and catalysis .

Propiedades

Fórmula molecular |

C16H24N2O17P2 |

|---|---|

Peso molecular |

578.3 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R)-3,4,5-trihydroxy-6-[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H24N2O17P2/c1-5-3-18(16(26)17-13(5)23)8-2-6(19)7(32-8)4-31-36(27,28)35-37(29,30)34-15-11(22)9(20)10(21)12(33-15)14(24)25/h3,6-12,15,19-22H,2,4H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,17,23,26)/t6-,7+,8+,9-,10+,11+,12-,15?/m0/s1 |

Clave InChI |

WNUWWHMCMPDGLG-PCKFEYPISA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.